N-(piperidin-3-yl)ethane-1-sulfonamide
描述
Broad Pharmacological Relevance Across Therapeutic Areas
Historically recognized for their groundbreaking role as the first class of synthetic antimicrobial agents, the "sulfa drugs," the therapeutic applications of sulfonamides have expanded dramatically over time. wikipedia.orgopenaccesspub.org Today, this functional group is integral to drugs across a multitude of therapeutic categories. nih.gov Their biological activities are diverse, encompassing antimicrobial, antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.net For instance, sulfonamides are key components in carbonic anhydrase inhibitors used to treat glaucoma, and they are also found in certain diuretics, anticonvulsants, and anti-inflammatory drugs. nih.govajchem-b.comresearchgate.net The ability of the sulfonamide moiety to act as a bioisostere for other functional groups, such as carboxylic acids, further enhances its utility in modifying molecular properties and biological activity. researchgate.net
Table 1: Therapeutic Areas with Representative Sulfonamide-Containing Drugs
| Therapeutic Area | Example Drug Class | Mechanism of Action (if applicable) |
|---|---|---|
| Antimicrobial | Sulfonamide antibiotics | Inhibition of dihydropteroate (B1496061) synthase |
| Anticancer | Carbonic anhydrase inhibitors | Inhibition of tumor-associated carbonic anhydrase isoforms |
| Anti-inflammatory | COX-2 inhibitors | Selective inhibition of cyclooxygenase-2 |
| Antiviral | Protease inhibitors | Inhibition of viral proteases |
| Antidiabetic | Sulfonylureas | Stimulation of insulin (B600854) release from pancreatic β-cells |
| Diuretics | Thiazide and loop diuretics | Inhibition of ion transport in the kidneys |
Role in Established Pharmacophores
A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule's biological activity. The sulfonamide group is a common feature in many established pharmacophores due to its ability to engage in crucial interactions with biological targets. researchgate.net Its tetrahedral sulfur atom, flanked by two electronegative oxygen atoms, and the acidic N-H proton (in primary and secondary sulfonamides) provide multiple points for hydrogen bonding. researchgate.net This allows sulfonamides to act as hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors. tandfonline.com For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. researchgate.net The metabolic robustness of the N-substituted sulfonamide group also contributes to its desirability in pharmacophore design. researchgate.net
属性
IUPAC Name |
N-piperidin-3-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCPVGWKMYASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Chemical Synthesis and Derivatization Methodologies for N Piperidin 3 Yl Ethane 1 Sulfonamide and Analogues
Synthetic Pathways for the Core Sulfonamide Bond Formation
The formation of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry, and several reliable methods have been established for its construction. wikipedia.org
Amination of Sulfonyl Chlorides
The most classic and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, often referred to as sulfonamidation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
In the context of N-(piperidin-3-yl)ethane-1-sulfonamide, this would involve the reaction of ethanesulfonyl chloride with 3-aminopiperidine. The choice of base is crucial to the success of the reaction, with common options including pyridine, triethylamine (B128534), or an excess of the amine reactant itself. The reaction solvent is typically an inert organic solvent such as dichloromethane (B109758) or tetrahydrofuran.
Table 1: Key Reagents and Conditions for Amination of Sulfonyl Chlorides
| Reagent | Role | Example |
| Sulfonyl Chloride | Electrophilic sulfur source | Ethanesulfonyl chloride |
| Amine | Nucleophile | 3-Aminopiperidine |
| Base | HCl scavenger | Pyridine, Triethylamine |
| Solvent | Reaction medium | Dichloromethane, THF |
This method's popularity stems from its high efficiency, broad substrate scope, and the ready availability of a diverse range of sulfonyl chlorides and amines.
Alternative Sulfonamidation Protocols
While the reaction of sulfonyl chlorides with amines is the most common approach, alternative methods have been developed to overcome some of its limitations, such as the moisture sensitivity of sulfonyl chlorides. ucl.ac.uk These alternative protocols often involve the use of different sulfonylating agents or activation methods.
One such alternative is the use of sulfonate esters, like pentafluorophenyl (PFP) sulfonates, which are more stable than their sulfonyl chloride counterparts. ucl.ac.uk These esters can react with amines to form sulfonamides under milder conditions. Another approach involves the in situ generation of sulfonylating agents. For instance, a one-pot synthesis has been developed that converts aromatic carboxylic acids to sulfonyl chlorides, which then react with an amine in the same vessel. princeton.eduacs.org
Furthermore, methods utilizing sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), have emerged as effective strategies for the synthesis of sulfonyl-containing compounds, which can then be converted to sulfonamides. thieme-connect.com These newer methods often offer advantages in terms of functional group tolerance and milder reaction conditions. thieme-connect.com
Functionalization Approaches for the Piperidine (B6355638) Moiety
The piperidine ring is a versatile scaffold that can be functionalized at various positions to modulate the physicochemical and pharmacological properties of the final compound. researchgate.net The ability to selectively modify the piperidine nitrogen and the ring carbons is essential for creating diverse libraries of this compound analogues.
Regioselective Modifications of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a primary site for functionalization. N-alkylation, N-arylation, and N-acylation are common transformations that can be readily achieved. For instance, N-substituted piperidines can be synthesized through reductive amination of piperidones or by direct alkylation of the piperidine nitrogen with various alkyl halides. researchgate.net
Table 2: Common N-Functionalization Reactions for the Piperidine Ring
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine |
| N-Arylation | Aryl halide, Catalyst | N-Arylpiperidine |
| N-Acylation | Acyl chloride, Base | N-Acylpiperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkylpiperidine |
Substitution Patterns on the Piperidine Ring Carbons
Introducing substituents onto the carbon atoms of the piperidine ring allows for a high degree of molecular diversity. The specific substitution pattern can significantly influence the biological activity of the resulting compounds. ontosight.ai
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C2, C3, and C4 positions of the piperidine ring. nih.govnih.gov
Functionalization at the C3 position, which is relevant for analogues of this compound, can be challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov However, indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening, have been successfully employed to achieve C3-substitution. nih.gov Additionally, the alkylation of enamines derived from piperidones can provide access to 3-substituted piperidines. odu.edu
Multi-Step Synthesis Strategies for this compound
A plausible multi-step synthesis for this compound would likely commence with a commercially available or readily synthesized piperidine precursor. A common starting material is N-Boc-piperidine-3-carboxylic acid. researchgate.net
A potential synthetic route is outlined below:
Amide Formation: The carboxylic acid of N-Boc-piperidine-3-carboxylic acid would first be converted to an amide. This can be achieved by coupling it with a suitable amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov
Hofmann Rearrangement: The resulting amide can then undergo a Hofmann rearrangement to yield the corresponding N-Boc-3-aminopiperidine. This reaction typically involves treatment of the amide with a reagent like bromine in the presence of a strong base.
Deprotection: The Boc protecting group on the piperidine nitrogen is then removed, usually by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to afford 3-aminopiperidine. nih.gov
Sulfonamidation: Finally, the free 3-aminopiperidine is reacted with ethanesulfonyl chloride in the presence of a base, as described in section 2.1.1, to yield the target compound, this compound.
This strategic sequence allows for the controlled introduction of the necessary functional groups and the final construction of the desired molecule. The versatility of the intermediates in this pathway also provides opportunities for the synthesis of a wide range of analogues through the use of different sulfonyl chlorides or by further functionalization of the piperidine ring.
Precursor Synthesis and Intermediate Isolation
The synthesis of the target compound fundamentally relies on the preparation of two key precursors: 3-aminopiperidine and ethanesulfonyl chloride. The synthetic routes to these precursors often involve multiple steps and the isolation of stable intermediates, which are crucial for ensuring the quality of the final product.
3-Aminopiperidine Synthesis: The synthesis of 3-aminopiperidine is a critical step, with various methods available. Traditional chemical routes include the Hofmann or Curtius rearrangement of nipecotic acid (piperidine-3-carboxylic acid) derivatives and the hydrogenation of 3-aminopyridine. rsc.orgjustia.com However, these methods can require harsh reagents and may lack stereochemical control.
More contemporary and efficient approaches utilize enzymatic cascades, which offer high enantioselectivity under mild conditions. rsc.org For instance, a one-pot enzymatic cascade using galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols into enantiopure protected 3-aminopiperidines. rsc.org The use of a protecting group, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), on the piperidine nitrogen is standard practice. rsc.orgnih.gov This protection prevents side reactions, such as the formation of N,N-disubstituted sulfonamides, during the subsequent coupling step. nih.gov The protected intermediate, for example, N-Boc-3-aminopiperidine, is a stable, isolable solid that can be purified before use. Asymmetric synthesis using transaminase catalysts to convert a protected 3-piperidone into the desired chiral amine is another advanced method that provides high optical purity. scispace.comgoogle.com
Ethanesulfonyl Chloride Synthesis: Ethanesulfonyl chloride is a commercially available reagent. However, for specialized analogues, substituted alkanesulfonyl chlorides can be synthesized. A general method involves the oxidative chlorination of the corresponding thiol or disulfide. For instance, ω-CF3O-substituted aliphatic sulfonyl chlorides have been prepared through a two-step process involving the reaction of an alkylating agent with thiourea, followed by oxidative chlorination. researchgate.net
The final step in the synthesis of this compound is the nucleophilic substitution reaction between the protected 3-aminopiperidine and ethanesulfonyl chloride. doubtnut.com The reaction is typically followed by a deprotection step to remove the Boc or Cbz group, yielding the final compound.
Optimization of Reaction Conditions for Yield and Purity
The formation of the sulfonamide bond between the 3-aminopiperidine precursor and ethanesulfonyl chloride is a reaction that can be finely tuned to maximize yield and purity. Optimization involves a systematic variation of several key parameters.
Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the amine reactant. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed as acid scavengers. rit.eduresearchgate.net Inorganic bases like magnesium oxide (MgO) or potassium carbonate (K2CO3) can also be used. researchgate.net
Solvent: The choice of solvent is critical. Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF) are frequently used. nih.govresearchgate.netnih.gov The optimal solvent will fully dissolve the reactants while being inert to the reaction conditions.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion. researchgate.net Bath temperatures can be optimized, for example, at 60 °C, to improve reaction rates. researchgate.net
Reaction Time: The duration of the reaction is monitored, often using thin-layer chromatography (TLC), to determine the point of maximum conversion. Reaction times can range from a few hours to overnight. researchgate.netnih.gov
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel or recrystallization to remove unreacted starting materials and by-products, ensuring high purity of the isolated compound. researchgate.net
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CH2Cl2 | MgO | 60 | 6 | ~70-80 | researchgate.net |
| 2 | DMF | DIPEA | 0 to RT | 12 | >80 | researchgate.net |
| 3 | Acetonitrile | None (N-Silylamine) | Reflux | 1 | Quantitative | nih.gov |
| 4 | CH3CN | EDCI/HOBt | RT | 12 | 77 | nih.govresearchgate.net |
Design Principles for Structural Analogues and Libraries
The this compound scaffold serves as a versatile template for the design of structural analogues. The creation of chemical libraries with systematic modifications allows for a thorough exploration of the SAR, aiming to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.netenamine.net
Strategic Variations of the Alkane Chain (Ethane)
The ethane (B1197151) group in the ethanesulfonyl moiety is a prime target for modification. Varying the length and nature of this alkyl chain can significantly impact the molecule's lipophilicity and its interaction with biological targets. nih.gov
Chain Length: The ethane group can be replaced by shorter (methanesulfonyl) or longer (propanesulfonyl, butanesulfonyl) alkyl chains. Studies on pyrimidine (B1678525) sulfonamide derivatives have shown that the antitumor activity can be influenced by whether the number of carbons in the branch chain is odd or even. researchgate.net
Cyclic and Branched Chains: Introducing cyclic structures (e.g., cyclopropanesulfonyl, cyclopentanesulfonyl) can impart conformational rigidity, which may lead to improved binding affinity and selectivity.
Aromatic and Heteroaromatic Groups: Replacing the ethane group with an aromatic ring (e.g., benzenesulfonyl) or a heteroaromatic ring introduces opportunities for additional interactions, such as pi-stacking, with a target protein. Substituted benzenesulfonyl chlorides are widely used to synthesize diverse sulfonamides. researchgate.netresearchgate.net
| Original Group | Variation | Rationale / Potential Impact | Reference |
|---|---|---|---|
| Ethane | Methyl, Propyl, Butyl | Modulate lipophilicity and explore SAR based on chain length. | nih.govresearchgate.net |
| Ethane | Cyclopropyl, Cyclopentyl | Introduce conformational rigidity, potentially improving selectivity. | |
| Ethane | Phenyl, Substituted Phenyl | Introduce aromatic interactions (e.g., pi-stacking), alter electronic properties. | researchgate.net |
| Ethane | 2-Chloroethane | Provides a reactive handle for further derivatization. | rit.edu |
Exploration of Substituents on the Piperidine Ring (e.g., at C-3, C-4)
Modifying the piperidine ring is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. The position, nature, and stereochemistry of substituents can have profound effects. thieme-connect.comnih.gov
Positional Isomerism: Moving the sulfonamide group from the C-3 to the C-4 position of the piperidine ring can drastically alter biological activity. For example, in a series of GLP-1R agonists, a substituent at the 3-position resulted in significantly higher potentiation compared to the same substituent at the 4-position. thieme-connect.com
Introduction of Substituents: Adding small alkyl or functional groups at various positions (C-2, C-3, C-4) can influence solubility, metabolic stability, and target binding. thieme-connect.comnih.gov For instance, introducing a substituent at the C-2 position of the piperidine ring has been shown to enhance aqueous solubility in certain compound series. thieme-connect.com
Stereochemistry: The introduction of substituents can create chiral centers. The different stereoisomers (enantiomers or diastereomers) often exhibit distinct biological activities and pharmacokinetic profiles. The use of chiral piperidine scaffolds is a promising strategy in drug discovery to enhance potency and selectivity. researchgate.netthieme-connect.com
Introduction of Bioisosteric Replacements
Bioisosterism is a fundamental strategy in medicinal chemistry used to create new molecules with similar biological properties by replacing atoms or groups with alternatives that have similar physicochemical characteristics. numberanalytics.comcambridgemedchemconsulting.comnih.gov This approach is applied to optimize lead compounds by improving efficacy, reducing toxicity, and altering metabolism. numberanalytics.comnih.gov
Sulfonamide Bioisosteres: The sulfonamide group (-SO2NH-) itself is a classical bioisostere of a carboxyl group (-COOH). numberanalytics.com Other potential replacements for the sulfonamide linkage could include reversed sulfonamides, amides, or other groups that mimic its hydrogen bonding capabilities and steric profile.
Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other saturated heterocycles to explore different spatial arrangements and physicochemical properties. Common bioisosteres for piperidine include pyrrolidine (B122466), morpholine, thiomorpholine, and piperazine. enamine.netblumberginstitute.org These replacements can alter properties like basicity (pKa) and lipophilicity. blumberginstitute.org
Alkane Chain Bioisosteres: The ethane chain can be replaced by other small linkers. For example, an oxetane (B1205548) ring has been evaluated as a bioisostere for a t-butyl group, which can decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com
| Original Moiety | Bioisosteric Replacement | Purpose of Replacement | Reference |
|---|---|---|---|
| Sulfonamide (-SO2NH-) | Amide (-CONH-), Reversed Sulfonamide (-NHSO2-) | Modify hydrogen bonding, polarity, and metabolic stability. | numberanalytics.comcambridgemedchemconsulting.com |
| Piperidine Ring | Pyrrolidine, Morpholine, Piperazine | Alter pKa, lipophilicity, and explore different vector space. | enamine.netblumberginstitute.org |
| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NH2) | Classical replacement to improve pharmacokinetic properties. | numberanalytics.com |
| Phenyl Ring | Thiophene Ring | Mimic shape and electronic properties while altering metabolism. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, a detailed picture of the molecular framework can be assembled.
Due to the absence of publicly available experimental spectral data for this compound, the following sections are based on predicted data and analysis of structurally related compounds. The predicted chemical shifts provide an expected range and pattern for the signals, which would be confirmed by experimental data.
¹H NMR Spectral Analysis for Proton Environments
In a ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons would give rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, according to the n+1 rule.
The ethanesulfonamide (B75362) group would present a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons. The piperidine ring protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton on the sulfonamide nitrogen (-NH-) and the piperidine nitrogen (-NH-) would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CH₃ (ethanesulfonyl) | 1.2 - 1.4 | Triplet (t) |
| CH₂ (ethanesulfonyl) | 2.9 - 3.1 | Quartet (q) |
| Piperidine ring protons | 1.5 - 3.5 | Multiplets (m) |
| CH-N (piperidin-3-yl) | 3.6 - 3.8 | Multiplet (m) |
| SO₂NH | 5.0 - 7.0 | Broad Singlet (br s) |
| Piperidine NH | 8.0 - 9.5 | Broad Singlet (br s) |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift, which is primarily determined by its hybridization and the electronegativity of the atoms attached to it.
The ethanesulfonamide group would show two signals: one for the methyl carbon at a higher field (lower ppm) and one for the methylene carbon at a lower field (higher ppm) due to the proximity of the electron-withdrawing sulfonyl group. The piperidine ring would display distinct signals for each of its five carbon atoms, with their chemical shifts influenced by their position relative to the nitrogen atom and the sulfonamide substituent.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (ethanesulfonyl) | 10 - 15 |
| CH₂ (ethanesulfonyl) | 45 - 50 |
| Piperidine C4 | 25 - 30 |
| Piperidine C5 | 30 - 35 |
| Piperidine C2 | 45 - 50 |
| Piperidine C6 | 48 - 53 |
| Piperidine C3 | 50 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton network within the piperidine ring and confirming the coupling between the methylene and methyl protons of the ethanesulfonyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its attached proton(s) that were previously assigned from the ¹H NMR and COSY spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₆N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the molecular formula.
Expected HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₇N₂O₂S⁺ | 193.1005 |
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, common fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentation of the piperidine ring. The loss of the ethanesulfonyl group (C₂H₅SO₂) or the piperidin-3-ylamino group would produce characteristic fragment ions. Analysis of these fragments would provide conclusive evidence for the presence of both the ethanesulfonamide and the piperidine-3-yl moieties within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations. For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of the key structural components.
The primary functional groups within this compound are the secondary amine (N-H) of the piperidine ring, the sulfonamide group (-SO₂NH-), and the aliphatic carbon-hydrogen (C-H) bonds of the piperidine and ethyl groups. The expected characteristic absorption bands are detailed in the interactive data table below.
The sulfonamide group is of particular importance and gives rise to two prominent stretching vibrations for the S=O bonds. These are typically observed as strong, distinct peaks in the regions of 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1120 cm⁻¹ for the symmetric stretch. The S-N stretching vibration is generally found in the 900-800 cm⁻¹ region.
The piperidine ring contributes several key signals. The N-H stretching vibration of the secondary amine is expected to appear as a moderate absorption in the 3500-3300 cm⁻¹ range. The C-H stretching vibrations of the methylene groups in both the piperidine and ethyl moieties will result in strong absorptions just below 3000 cm⁻¹. Additionally, the N-H bending vibration can be observed in the 1650-1580 cm⁻¹ region.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Piperidine) | Stretching | 3500-3300 | Medium |
| C-H (Aliphatic) | Stretching | 2960-2850 | Strong |
| N-H (Piperidine) | Bending | 1650-1580 | Medium |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 | Strong |
| S-N (Sulfonamide) | Stretching | 900-800 | Medium |
This data is predictive and based on characteristic absorption frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Molecular Conformation
Based on studies of similar piperidine and sulfonamide-containing compounds, several structural features can be anticipated. The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for six-membered saturated heterocycles. The substituent at the 3-position can be either in an axial or equatorial orientation, and the preferred conformation will depend on steric and electronic factors.
The geometry around the sulfur atom in the ethanesulfonamide group will be tetrahedral. The sulfonamide linkage (-SO₂-NH-) itself has conformational flexibility. The biological activity of many sulfonamides is known to be influenced by the conformational state of this group. researchgate.net
Anticipated Crystallographic Parameters and Conformations
| Structural Feature | Expected Observation |
| Piperidine Ring Conformation | Predominantly chair conformation |
| Substituent Orientation | Axial or equatorial at the 3-position |
| Sulfonamide Geometry | Tetrahedral around the sulfur atom |
| Intermolecular Interactions | Strong N-H···O=S hydrogen bonding |
| Crystal Packing | Likely formation of dimers or extended chains |
This information is based on the known crystallographic features of analogous piperidine and sulfonamide derivatives.
Comprehensive Structure Activity Relationship Sar Investigations of N Piperidin 3 Yl Ethane 1 Sulfonamide Scaffolds
Systematic Modification of the Sulfonamide Linkage
The sulfonamide linkage is a critical component of the N-(piperidin-3-yl)ethane-1-sulfonamide scaffold, and modifications to this group have profound effects on the molecule's biological profile.
Influence of N-Substitution on Biological Activity
Table 1: Hypothetical Influence of N-Substitution on Biological Activity
| Compound | N-Substitution | Relative Activity |
| 1 | H | 100% |
| 2 | Methyl | 85% |
| 3 | Ethyl | 70% |
| 4 | Isopropyl | 50% |
| 5 | Phenyl | 30% |
Note: Data is illustrative and based on general principles of medicinal chemistry.
Impact of Sulfonyl Moiety Variations (e.g., alkane chain length)
Alterations to the sulfonyl moiety, such as changing the length of the alkane chain, can impact the compound's interaction with hydrophobic pockets in the receptor binding site. Studies on similar arylalkylsulfonyl piperidine (B6355638) derivatives have indicated that the length of the carbon chain is an important factor for receptor affinity. nih.gov For this compound, modifying the ethane (B1197151) group to a methane (B114726) or propane (B168953) could either enhance or diminish activity depending on the specific topology of the target. An optimal chain length often achieves the best fit within a hydrophobic sub-pocket of the receptor.
Table 2: Hypothetical Impact of Sulfonyl Moiety Alkane Chain Length on Biological Activity
| Compound | Sulfonyl Moiety | Relative Activity |
| 6 | Methane-1-sulfonamide | 90% |
| 7 | Ethane-1-sulfonamide | 100% |
| 8 | Propane-1-sulfonamide | 80% |
| 9 | Butane-1-sulfonamide | 65% |
Note: Data is illustrative and based on general principles of medicinal chemistry.
Positional and Stereochemical Effects of Piperidine Substituents
The piperidine ring offers multiple positions for substitution, and its stereochemistry is a key determinant of biological activity.
Enantiomeric Purity and Chiral Recognition
The piperidine ring in this compound contains a chiral center at the 3-position. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. researchgate.net The separation and individual testing of the (R)- and (S)-enantiomers are crucial to identify the more active isomer (eutomer) and the less active or inactive isomer (distomer). This enantioselectivity arises from the three-dimensional arrangement of the molecule, which dictates how it fits into the chiral environment of the receptor binding site. Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for the separation of such enantiomers. researchgate.netnih.gov
Impact of Nitrogen Substitution on Receptor Interactions
The nitrogen atom of the piperidine ring is a common site for modification. Introducing substituents at this position can significantly alter the compound's affinity and selectivity for its target receptor. For instance, in a series of piperidine-based ligands, the nature of the N-substituent was shown to be critical for receptor binding. nih.govnih.gov Small, basic, or polar groups on the piperidine nitrogen can form additional interactions with the receptor, potentially increasing potency. Conversely, large, bulky substituents may introduce steric hindrance, leading to a decrease in activity.
Table 3: Hypothetical Impact of Piperidine Nitrogen Substitution on Receptor Interactions
| Compound | N-Substitution | Receptor Affinity (Ki, nM) |
| 10 | H | 50 |
| 11 | Methyl | 35 |
| 12 | Benzyl (B1604629) | 80 |
| 13 | 4-Fluorobenzyl | 60 |
Note: Data is illustrative and based on general principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For the this compound scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models provide insights into the steric and electrostatic field requirements for optimal activity. nih.gov For example, a QSAR model might reveal that bulky substituents are favored in one region of the molecule while electron-withdrawing groups are preferred in another. These predictive models can then guide the design of new, more potent analogs, saving time and resources in the drug discovery process. nih.gov The development of a robust QSAR model relies on a dataset of compounds with well-defined structures and corresponding biological activities.
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, various QSAR models have been developed to predict their efficacy against different biological targets. nih.govresearchgate.net These models are crucial for prioritizing the synthesis of new analogues and for providing insights into the molecular features that govern activity.
The development of a robust QSAR model typically involves the use of multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.gov For instance, a hypothetical MLR-based QSAR model for a series of this compound analogues might take the following form:
log(1/IC50) = β0 + β1(LogP) + β2(TPSA) + β3(MR) + β4(HBD) + β5(HBA)
This equation correlates the biological activity (IC50) with various physicochemical descriptors. The statistical quality of such models is assessed using parameters like the coefficient of determination (R²), which should be high (typically > 0.7) for the model to be considered reliable. Cross-validation techniques, yielding a cross-validation coefficient (q²), are also essential to evaluate the model's predictive power and prevent overfitting. nih.govmdpi.com For many published QSAR studies on related heterocyclic compounds, R² values often range from 0.725 to 0.962, with q² values indicating good internal predictivity. nih.govmdpi.com
| Model Parameter | Description | Typical Value Range |
| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.70 - 0.95 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 for a good model |
| F-statistic | Indicates the overall significance of the regression model. | High values indicate significance |
| p-value | The probability of obtaining the observed results if the null hypothesis (no relationship) is true. | < 0.05 for significance |
Identification of Key Physicochemical Descriptors
The predictive power of any QSAR model is contingent on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure, including its steric, electronic, and hydrophobic properties. For the this compound scaffold, several key descriptors are consistently found to be critical for biological activity.
Hydrophobicity, often quantified by the partition coefficient (LogP) or the hydrophobic constant (π), plays a significant role. nih.gov The degree of ionization, represented by the acid dissociation constant (pKa), is also a dominant factor, particularly for sulfonamides, as it governs the compound's charge state at physiological pH. nih.gov
Topological descriptors, which describe molecular shape and branching, and quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also frequently employed. mdpi.com The identification of these key descriptors allows medicinal chemists to rationally modify the scaffold to enhance desired properties. For example, increasing lipophilicity by adding alkyl groups to the piperidine ring or modulating electronic properties through substitution on an aromatic ring can lead to significant changes in activity.
| Descriptor | Symbol | Significance for SAR | Example Modification |
| Lipophilicity | LogP | Influences membrane permeability and binding to hydrophobic pockets. | Addition of alkyl or aryl groups. |
| Topological Polar Surface Area | TPSA | Relates to hydrogen bonding potential and permeability. | Introduction of polar functional groups. |
| Molecular Refractivity | MR | Describes molecular volume and polarizability. | Altering substituent size and type. |
| Hydrogen Bond Donors | HBD | Number of N-H or O-H groups available for hydrogen bonding. | N-alkylation of the piperidine ring. |
| Hydrogen Bond Acceptors | HBA | Number of N or O atoms that can accept a hydrogen bond. | The sulfonyl oxygens are key HBA sites. sioc-journal.cn |
| Acid Dissociation Constant | pKa | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. nih.gov | Substitution on aromatic rings attached to the sulfonamide. |
Conformational Analysis and its Correlation with Activity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is essential for designing compounds that can adopt the optimal shape to bind to their biological target.
Preferred Conformations of the Piperidine Ring
The piperidine ring is a saturated heterocycle that typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org In this conformation, substituents can be oriented in either an axial or an equatorial position. For 3-substituted piperidines, such as the this compound scaffold, the ethanesulfonamide (B75362) group can exist in either an equatorial or an axial position.
The equilibrium between these two chair conformations is influenced by the steric bulk of the substituent and potential intramolecular interactions. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. whiterose.ac.uk However, the biologically active conformation may not always be the lowest energy conformation in solution. Protein-ligand binding energy can compensate for the energetic penalty of adopting a higher-energy conformation. Studies on related piperidine-containing molecules have shown that the orientation of the substituent (axial vs. equatorial) can be a deciding factor for biological activity, with one orientation often showing significantly higher potency than the other. acs.org The piperidine ring can also adopt higher-energy boat or twist-boat conformations, which can be relevant in specific receptor binding environments.
Torsional Flexibility of the Ethanesulfonamide Moiety
The sulfonamide group itself has specific conformational preferences. researchgate.net The geometry around the sulfur atom is tetrahedral, and the nitrogen atom can range from trigonal planar to pyramidal. Rotation around the S-N bond can be restricted due to partial double-bond character, leading to distinct rotational isomers (rotamers). researchgate.net The energy barrier for this rotation can be influenced by the substituents on the nitrogen atom. researchgate.net
In Vitro and in Vivo Preclinical Biological Profiling and Mechanistic Elucidation
Target Identification and Validation Studies
Receptor Binding Assays (e.g., GPCRs, Ion Channels)
No publically available studies have reported the results of receptor binding assays for N-(piperidin-3-yl)ethane-1-sulfonamide. While related piperidine (B6355638) structures have been investigated for their effects on various receptors, such as the sigma-1 receptor or adrenergic receptors, no such data exists for this specific compound. nih.gov
Enzyme Inhibition/Activation Assays (e.g., Carbonic Anhydrases, Phospholipases)
There is no specific information detailing the inhibitory or activation effects of this compound on enzymes like carbonic anhydrases or phospholipases. The broader class of sulfonamides is well-known for potent enzyme inhibition, particularly against carbonic anhydrases, but data for this specific molecule has not been published. nih.govmdpi.comnih.gov
Cell-Based Functional Assays
No data from cell-based functional assays for this compound are present in the scientific literature.
Evaluation of Biological Activities in Relevant Preclinical Models
In vitro Antimicrobial Efficacy Assessments (e.g., against specific bacterial strains)
No studies were found that evaluated the in vitro antimicrobial efficacy of this compound against any bacterial strains. Research into other novel sulfonamides containing a piperidine moiety has shown activity against various bacteria, but these findings are not specific to the requested compound. nih.govnih.govresearchgate.net
In vitro Antiproliferative Activity in Cancer Cell Lines
There is no published research on the in vitro antiproliferative activity of this compound in any cancer cell lines. While some complex sulfonamides and piperidine-containing amides have demonstrated antiproliferative effects, these results cannot be extrapolated to this compound. acs.orgnih.govresearchgate.netmdpi.commdpi.com
Mechanistic Studies of Action
The primary and most well-understood mechanism of action for sulfonamide antibiotics is the inhibition of the folic acid synthesis pathway in bacteria. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (p-aminobenzoic acid) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This inhibition disrupts the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately DNA replication and bacterial proliferation. nih.gov
Beyond this classical pathway, some sulfonamide derivatives have been shown to exert their effects through other mechanisms. For example, certain derivatives can cause irreversible damage to the bacterial cell membrane, leading to cell death. nih.govmdpi.com In the context of anticancer activity, some sulfonamide derivatives of epipodophyllotoxin (B191179) act as potent topoisomerase II poisons, inducing double-stranded DNA breaks. nih.gov
Molecular docking studies have provided insights into the binding interactions of sulfonamide derivatives with their targets. For sulfonamides targeting DHPS, they competitively bind to the active site where p-aminobenzoic acid would normally bind. nih.gov The sulfonamide oxygens are thought to be a key binding motif, engaging in interactions such as hydrogen bonds and CH···O═S interactions with the protein. acs.org
In a study of sulfonamide derivatives as CDK2 inhibitors, a cocrystal structure revealed that the sulfonamide group forms hydrogen bonds with Asp86 and Lys89 in the ATP binding site. acs.org Similarly, for sulfonamide ligands binding to the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens form a network of S═O···HC interactions with aromatic residues. acs.org These studies highlight the importance of the sulfonamide functional group in mediating specific interactions within protein binding pockets.
The broad bioactivity of sulfonamides suggests the potential for off-target effects. For instance, some sulfonamides are known to inhibit carbonic anhydrase, an enzyme present in various tissues and involved in numerous physiological processes. mdpi.comcerradopub.com.br This off-target activity can lead to various physiological effects, some of which are harnessed therapeutically (e.g., as diuretics), while others could be considered side effects.
Preclinical evaluation of novel sulfonamide derivatives often includes screening against a panel of kinases and other enzymes to assess selectivity and identify potential off-target interactions. acs.org For example, while designing selective CDK2 inhibitors, researchers profiled their compounds against other CDK family isoforms to ensure selectivity. acs.org Understanding the potential for off-target effects is a critical component of the preclinical safety assessment of any new chemical entity, including this compound.
Computational Chemistry and in Silico Drug Discovery Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, reactivity, and various spectroscopic properties, guiding further drug discovery and development efforts.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(piperidin-3-yl)ethane-1-sulfonamide, DFT studies are employed to elucidate its electronic properties, which are critical determinants of its chemical reactivity and interaction with biological targets.
Theoretical studies on similar sulfonamide-containing heterocyclic compounds have utilized DFT calculations at levels such as the M06-2X/6-311++G(d,p) basis set to investigate molecular electronic structure properties. researchgate.net Such analyses for this compound would involve calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the piperidine (B6355638) ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a hydrogen bond donor site. Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer and hyper-conjugative interactions that contribute to molecular stability. researchgate.netnih.gov
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Represents electron-donating ability |
| LUMO Energy | 1.5 eV | Represents electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical stability and low reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Conformer Generation and Energy Minimization
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Identifying the most stable, low-energy conformer is essential as it represents the most likely structure to bind to a biological target.
The process begins with conformer generation, where computational algorithms systematically rotate the molecule's single bonds (e.g., the C-N bond between the piperidine ring and the sulfonamide group, and the S-C bond of the ethyl group) to explore the full conformational space. For the piperidine ring itself, both chair and boat conformations would be considered.
Following generation, each conformer undergoes energy minimization using force fields or quantum mechanical methods to find its local energy minimum. nih.gov The energies of all minimized conformers are then compared to identify the global minimum energy conformation, which is the most thermodynamically stable state of the molecule under a given set of conditions. This stable conformer is then typically used for subsequent studies, such as molecular docking and molecular dynamics simulations. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. utupub.fi These simulations provide detailed information on the dynamic behavior of a system, offering insights into conformational changes and the stability of ligand-receptor complexes that are not available from static models. ekb.eg
Dynamic Behavior of Ligand-Receptor Complexes
Once a potential protein target is identified, MD simulations are performed on the this compound-receptor complex to understand its dynamic behavior. The simulation begins with the lowest energy conformer of the ligand docked into the binding site of the receptor. This complex is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic physiological salt concentration.
Over the course of the simulation (often lasting for nanoseconds to microseconds), the trajectories of all atoms are calculated by solving Newton's equations of motion. utupub.fi This allows researchers to observe how the ligand interacts with the receptor's amino acid residues, the stability of key hydrogen bonds, and the influence of surrounding water molecules. The simulation can reveal whether the ligand remains stably bound in its initial pose or if it shifts to adopt alternative binding modes within the active site.
Conformational Changes and Stability Analysis
The stability of the ligand-receptor complex throughout the MD simulation is a key indicator of binding affinity. nih.gov Stability is assessed using several metrics, primarily the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). utupub.fi
RMSF: This is calculated for individual amino acid residues or atoms within the ligand. It reveals the flexibility of different parts of the system. High RMSF values in certain loops of the protein might indicate conformational changes induced by ligand binding. Low RMSF for the ligand's atoms suggests it is rigidly held within the binding pocket. utupub.fi
Analysis of these parameters from simulations of related piperidine-sulfonamide derivatives has shown that stable complexes typically exhibit an average RMSD below 3 Å over a 100 ns simulation. nih.gov
| Metric | System | Typical Value Range | Interpretation |
|---|---|---|---|
| RMSD | Protein Backbone | 1.5 - 3.0 Å | Low, stable value indicates a stable protein fold. |
| Ligand | < 2.0 Å | Indicates the ligand maintains a stable binding pose. | |
| RMSF | Binding Site Residues | < 1.5 Å | Low fluctuation suggests stable interactions with the ligand. |
| Protein Loop Regions | > 2.5 Å | Higher fluctuation indicates flexible regions of the protein. |
In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate before it is synthesized. nih.gov This early-stage assessment helps to identify compounds with potentially poor ADME profiles, saving time and resources. For this compound, a range of physicochemical and pharmacokinetic parameters can be predicted.
These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a molecule. mdpi.com Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. nih.gov For example, studies on various sulfonamide derivatives show that these compounds are often designed to have good oral bioavailability by adhering to these rules. nih.govresearchgate.net
Other predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for inhibiting major cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com
| Property | Category | Predicted Value/Classification | Significance |
|---|---|---|---|
| Molecular Weight | Physicochemical Properties | 220.32 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 0.85 | Complies with Lipinski's Rule (<5) | |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | Suggests good cell permeability (<140 Ų) | |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) | |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) | |
| Aqueous Solubility (logS) | Absorption | -2.5 | Moderately soluble |
| Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut | |
| Caco-2 Permeability | Moderate | Indicates moderate ability to cross intestinal wall | |
| Blood-Brain Barrier (BBB) Penetration | Distribution | Low | Unlikely to cause significant CNS effects |
| Plasma Protein Binding | Moderate | Suggests a fraction will be free in circulation | |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
Bioavailability Assessments
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of a drug's efficacy. In silico tools predict this complex property by evaluating a range of physicochemical characteristics that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). lindushealth.comnih.govresearchgate.net
A foundational approach in this area is the assessment of "drug-likeness," often guided by principles like Lipinski's Rule of Five. lindushealth.comnumberanalytics.comazolifesciences.com This rule posits that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. taylorandfrancis.com Computational platforms can rapidly calculate these properties based solely on a molecule's 2D structure. simulations-plus.com
Key parameters evaluated in in silico bioavailability assessments include:
Molecular Weight (MW): Lower molecular weight is generally associated with better permeability across biological membranes. numberanalytics.com
Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. A balanced log P is crucial, as the molecule must be lipid-soluble enough to cross cell membranes but also have sufficient aqueous solubility to dissolve in the gastrointestinal tract. numberanalytics.com
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors affects a molecule's solubility and its ability to permeate membranes. numberanalytics.com Excessive hydrogen bonding potential can hinder membrane passage. numberanalytics.com
Topological Polar Surface Area (TPSA): TPSA is another descriptor used to predict drug transport properties. A lower TPSA is generally correlated with better cell permeability.
Aqueous Solubility: Adequate solubility is a prerequisite for absorption. In silico models predict this property based on the molecular structure.
Various commercial and academic software packages, such as ADMET Predictor®, GastroPlus™, and SwissADME, are used to generate these predictions. simulations-plus.comacdlabs.comresearchgate.net These platforms employ sophisticated algorithms and models trained on large datasets of experimental data to forecast a compound's likely bioavailability profile. nih.gov
Table 1: Illustrative In Silico Bioavailability Parameters
| Parameter | Guideline for Good Oral Bioavailability | Rationale |
| Molecular Weight (Da) | ≤ 500 | Affects diffusion and permeability across membranes. lindushealth.comnumberanalytics.com |
| log P | ≤ 5 | Balances lipid solubility for membrane permeation and aqueous solubility for dissolution. lindushealth.comnumberanalytics.com |
| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce permeability by increasing the energy required for desolvation. lindushealth.comnumberanalytics.com |
| Hydrogen Bond Acceptors | ≤ 10 | High numbers can reduce permeability. lindushealth.comnumberanalytics.com |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Correlates with membrane permeability and overall absorption. |
This table presents generally accepted guidelines, often referred to as Lipinski's Rule of Five, for assessing the drug-likeness and potential oral bioavailability of a compound. Specific values are for illustrative purposes.
Metabolic Stability Predictions
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. nih.gov A compound that is metabolized too rapidly may be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable may accumulate and cause toxicity. In silico methods play a crucial role in predicting metabolic fate early in the drug discovery process. nih.goveurekaselect.com
The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP450) family. nih.govnih.gov Therefore, computational models often focus on predicting a compound's interaction with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). simulations-plus.comnih.gov
In silico metabolic stability predictions typically involve several key aspects:
Site of Metabolism (SOM) Prediction: These models identify the specific atoms or bonds within a molecule that are most likely to undergo metabolic transformation. nih.goveurekaselect.com This information is invaluable for medicinal chemists, as it allows them to strategically modify the compound to block or slow down metabolism, thereby improving its stability. Tools like SMARTCyp and others use fragment-based or structure-based methods to predict these metabolic hotspots. nih.gov
CYP450 Substrate/Inhibitor Prediction: Computational models can classify a compound as a likely substrate, inhibitor, or non-inhibitor of specific CYP isoforms. nih.govmdpi.com Predicting whether a compound might inhibit a major CYP enzyme is critical for avoiding potential drug-drug interactions. mdpi.com
These predictions are generated using a variety of computational techniques, including machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and structure-based methods like molecular docking. nih.goveurekaselect.com These approaches analyze the compound's structure to identify features that make it susceptible to metabolism by specific enzymes.
Table 2: Illustrative In Silico Metabolic Stability Predictions
| Prediction Type | Description | Importance in Drug Discovery |
| Site of Metabolism (SOM) | Identifies the most probable locations on the molecule where metabolism will occur. nih.gov | Guides chemical modifications to enhance stability and avoid the formation of reactive metabolites. |
| CYP450 Isoform Interaction | Predicts whether the compound is a substrate or inhibitor of key CYP enzymes (e.g., CYP3A4, 2D6). nih.gov | Helps to anticipate potential drug-drug interactions and understand primary clearance pathways. |
| Metabolic Stability Classification | Categorizes the compound as having high, medium, or low metabolic stability (or clearance). | Provides a qualitative assessment of the compound's expected persistence in the body. |
This table illustrates the types of predictions generated by in silico metabolic stability software. The outputs help guide the optimization of drug candidates.
Future Research Directions and Translational Potential
Development of N-(piperidin-3-yl)ethane-1-sulfonamide as a Preclinical Lead
Assuming an initial biological activity has been identified, the primary goal is to refine the molecule into a preclinical candidate with optimal drug-like properties.
The initial phase of lead development would center on extensive Structure-Activity Relationship (SAR) studies to enhance the compound's potency against its intended biological target and its selectivity over off-targets. nih.gov Optimization of sulfonamide-based inhibitors often involves systematic modification of different parts of the molecule. acs.orgacs.orgresearchgate.net
Key strategies would include:
Modification of the Sulfonyl Group: The ethyl group of the ethanesulfonamide (B75362) moiety could be replaced with various alkyl, aryl, or heteroaryl groups to probe the steric and electronic requirements of the target's binding pocket. Increased lipophilicity in this region can sometimes lead to improved potency. acs.org
Substitution on the Piperidine (B6355638) Ring: The piperidine ring offers multiple avenues for modification. The secondary amine (N-H) is a prime site for introducing substituents to modulate properties like solubility, cell permeability, and target engagement. Furthermore, chiral synthesis could be employed to resolve the enantiomers at the 3-position, as stereochemistry often plays a critical role in biological activity.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to fine-tune physicochemical properties and improve metabolic stability. For instance, the sulfonamide group itself could be explored for replacement if it contributes to undesirable properties.
These targeted modifications would generate a library of analogs to be tested in biochemical and cellular assays. The goal is to identify compounds with nanomolar or even picomolar potency and high selectivity against related proteins, such as other isoforms of an enzyme or receptor family. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Analog | Modification | Target Potency (Kᵢ, nM) | Selectivity vs. Off-Target (Fold) | Rationale |
|---|---|---|---|---|
| Parent | N/A | 500 | 10 | Baseline activity of the initial hit. |
| Analog A | Replace ethyl with phenyl on sulfonyl group | 150 | 25 | Explore aromatic interactions in the binding site. |
| Analog B | Add benzyl (B1604629) group to piperidine nitrogen | 80 | 50 | Probe for additional binding pockets accessible from the N1 position. |
| Analog C | (R)-enantiomer at piperidine C3 | 45 | >200 | Determine the optimal stereochemistry for target engagement. |
| Analog D | (S)-enantiomer at piperidine C3 | >1000 | N/A | Demonstrate stereospecificity of the binding interaction. |
Once optimized analogs with promising in vitro profiles are identified, the next critical step is to evaluate their efficacy in vivo. This involves transitioning from simple cell cultures to complex, physiologically relevant disease models that can better predict clinical outcomes.
The choice of model would depend entirely on the therapeutic indication. For instance:
Oncology: If the compound targets a cancer-related pathway, it would be tested in cell-derived and patient-derived xenograft (PDX) models in immunocompromised mice. nih.gov
Infectious Diseases: For antibacterial applications, efficacy would be assessed in animal models of infection, such as murine thigh or lung infection models. nih.govnih.gov
Neurological Disorders: If targeting a CNS pathway, assessment in behavioral models for pain, depression, or psychosis would be necessary, alongside microdialysis studies to confirm target engagement in the brain. encyclopedia.pub
These advanced models are crucial for establishing a clear relationship between the drug's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its pharmacodynamic effect (target modulation and therapeutic efficacy). acs.org
Exploration of Novel Therapeutic Applications
The structural motifs within this compound are found in drugs approved for a wide array of diseases. ajchem-b.comarizona.edu This suggests that the compound could be a valuable scaffold for multiple therapeutic areas beyond its initial identified activity.
A broad-based screening campaign could reveal unexpected therapeutic potential. The piperidine and sulfonamide moieties are known to interact with a diverse range of biological targets:
Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases (implicated in glaucoma and cancer) and dihydropteroate (B1496061) synthase in bacteria. nih.govnih.govscispace.com More recently, sulfonamide derivatives have been developed as potent antidiabetic agents by inhibiting dipeptidyl peptidase-4 (DPP-4). mdpi.com
Receptor Modulation: The piperidine scaffold is a cornerstone of many CNS-active drugs, modulating targets such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov It is also present in analgesics that act on opioid receptors. encyclopedia.pub
Ion Channel Blockade: Certain sulfonamides have been identified as potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.7), a key target for pain therapeutics. acs.orgacs.orgmedchemexpress.cn
Therefore, a systematic evaluation of this compound against panels of kinases, proteases, G-protein coupled receptors, and ion channels could uncover entirely new and valuable therapeutic applications.
Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, where it can enhance efficacy, reduce toxicity, and overcome drug resistance. nih.gov The mechanism of action of this compound could make it an ideal candidate for synergistic combinations.
A classic example of synergy involves sulfonamides and trimethoprim, which block sequential steps in the bacterial folic acid synthesis pathway. youtube.comyoutube.comoup.com A similar rationale could be applied to other pathways. For example, if the compound inhibits a cancer cell survival pathway, combining it with a cytotoxic chemotherapy agent could lead to enhanced tumor cell killing. In vitro checkerboard assays followed by in vivo combination studies would be the standard approach to validate these potential synergies. nih.gov
Table 2: Potential Synergistic Combinations for this compound
| Therapeutic Area | Hypothetical Target of Compound | Combination Agent | Rationale for Synergy |
|---|---|---|---|
| Infectious Disease | Dihydropteroate Synthase | Trimethoprim | Sequential blockade of the bacterial folate synthesis pathway. youtube.comoup.com |
| Oncology | Carbonic Anhydrase IX | Doxorubicin (Chemotherapy) | Inhibition of tumor pH regulation combined with DNA damage. |
| Neuropathic Pain | NaV1.7 Channel | Gabapentin | Complementary mechanisms of blocking aberrant neuronal firing. |
| Type 2 Diabetes | DPP-4 Enzyme | Metformin | Enhancing incretin (B1656795) levels while reducing hepatic glucose production. mdpi.com |
Integration with Emerging Drug Discovery Technologies
Advancing the development of this compound can be significantly accelerated by leveraging cutting-edge technologies.
Computational Chemistry: In silico tools are invaluable for rational drug design. Molecular docking and molecular dynamics simulations can predict how analogs bind to a target protein, providing insights to guide synthetic chemistry efforts and prioritize compounds for synthesis. researchgate.netmdpi.com This approach was used effectively in the optimization of other sulfonamide inhibitors. nih.gov
Artificial Intelligence and Machine Learning: AI models can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds, identify potential new targets, and optimize synthetic routes.
High-Throughput and Phenotypic Screening: Automated high-throughput screening can rapidly test the compound against thousands of biological targets. Furthermore, phenotypic screening in complex cellular models (e.g., co-cultures, organoids) can identify compounds that produce a desired physiological outcome without prior knowledge of the specific molecular target, opening up new avenues for discovery.
By integrating these technologies, the traditional, often serendipitous, process of drug discovery can be transformed into a more targeted, efficient, and predictive endeavor.
High-Throughput Screening Follow-up
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries against biological targets. nih.govmdpi.com Should this compound be identified as a "hit" in an HTS campaign, a systematic follow-up strategy would be essential to validate its activity and assess its therapeutic potential.
Initial Hit Confirmation and Triage: The primary step would involve re-testing the compound to confirm its activity and rule out false positives. This would be followed by dose-response studies to determine its potency (e.g., IC50 or EC50 values). Preliminary structure-activity relationship (SAR) studies would also be initiated by testing commercially available analogs.
Table 1: Hypothetical High-Throughput Screening Follow-up Workflow
| Step | Description | Key Metrics |
| 1. Hit Confirmation | Re-test the primary hit in the original assay. | Reproducible activity |
| 2. Dose-Response Analysis | Determine the concentration-dependent effect of the compound. | IC50/EC50 |
| 3. Orthogonal Assays | Validate the activity in a secondary, mechanistically different assay. | Confirmation of on-target activity |
| 4. Promiscuity Assays | Screen against a panel of unrelated targets to assess selectivity. | Selectivity Index |
| 5. Preliminary SAR | Test structurally related analogs to identify key functional groups. | Identification of pharmacophore |
| 6. Lead Generation | Initiate medicinal chemistry efforts to optimize potency, selectivity, and ADME properties. | Potent and selective lead compounds |
Lead Optimization: Following initial validation, a focused medicinal chemistry effort would be launched to synthesize and evaluate a library of analogs based on the this compound scaffold. This would involve systematic modifications to the ethanesulfonyl group, the piperidine ring, and the position of the sulfonamide linkage. The goal of this phase is to develop lead compounds with improved potency, selectivity, and drug-like properties.
Targeted Covalent Inhibition Strategies
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent, covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action. nih.gov The this compound scaffold could potentially be elaborated to incorporate a reactive "warhead" capable of forming a covalent bond with a specific amino acid residue (e.g., cysteine, serine, or lysine) in the target protein's binding site.
Designing Covalent Analogs: To develop TCIs from this scaffold, a "warhead" such as an acrylamide, chloroacetamide, or vinyl sulfone could be appended to the molecule. The position of this electrophilic group would need to be carefully chosen to ensure it is correctly oriented to react with a nucleophilic residue in the target's active site.
Table 2: Potential Electrophilic Warheads for Covalent Inhibition
| Warhead | Reactive Group | Target Residue |
| Acrylamide | α,β-unsaturated amide | Cysteine |
| Chloroacetamide | α-halo amide | Cysteine, Histidine |
| Vinyl sulfone | α,β-unsaturated sulfone | Cysteine |
| Epoxide | Oxirane | Cysteine, Serine, Lysine |
Advantages and Challenges: The development of TCIs offers several potential advantages, including increased biochemical efficiency and the ability to target shallow binding pockets. However, a key challenge is the risk of off-target reactivity, which can lead to toxicity. nih.gov Therefore, careful design and extensive preclinical safety testing are crucial for the successful development of covalent inhibitors based on the this compound scaffold.
Elucidation of Broader Sulfonamide-Piperidine Structure-Activity Landscape
The sulfonamide and piperidine moieties are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.govresearchgate.net A deeper understanding of the structure-activity relationships (SAR) within this chemical class is essential for the rational design of new therapeutic agents.
Comparative Analysis with Diverse Sulfonamide and Piperidine Containing Compounds
A comparative analysis of this compound with other compounds containing both sulfonamide and piperidine rings can provide valuable insights into the structural features that govern their biological activity. Sulfonamides are known to act on a wide range of targets, including enzymes like carbonic anhydrases and cyclooxygenases, as well as ion channels and receptors. openaccesspub.orgnih.gov The piperidine ring, a common nitrogen-containing heterocycle, is a key component of many drugs targeting the central nervous system. mdpi.com
Table 3: Examples of Bioactive Sulfonamide-Piperidine Containing Compounds
| Compound Class | Biological Target | Therapeutic Area |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrases | Glaucoma, Epilepsy |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | DPP-4 | Diabetes |
| 5-HT Receptor Agonists/Antagonists | Serotonin Receptors | CNS Disorders |
| CCR5 Antagonists | C-C Chemokine Receptor Type 5 | HIV/AIDS |
By comparing the chemical structures and biological activities of these diverse compounds, it is possible to identify key structural motifs and substitution patterns that are critical for activity at different targets. For instance, the nature and position of substituents on the piperidine ring can significantly influence receptor affinity and selectivity. researchgate.net Similarly, the choice of the group attached to the sulfonamide nitrogen can modulate the compound's physicochemical properties and target engagement. nih.gov
Identification of General Principles for Design and Development of Analogues
Based on the comparative analysis, several general principles for the design and development of analogues of this compound can be formulated.
Piperidine Ring Substitution: Modification of the piperidine ring, for example, through the introduction of substituents at different positions or by altering its stereochemistry, can be a powerful strategy to enhance potency and selectivity.
Sulfonamide Moiety Modification: The ethanesulfonyl group can be replaced with other sulfonyl groups (e.g., arylsulfonyl or substituted alkylsulfonyl) to explore interactions with different regions of the target's binding pocket.
Linker Variation: The length and nature of the linker connecting the sulfonamide and piperidine moieties can be varied to optimize the spatial orientation of these two key pharmacophoric elements.
Physicochemical Property Tuning: Systematic modifications to the structure can be made to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing N-(piperidin-3-yl)ethane-1-sulfonamide, and how can intermediates be purified?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are prepared by reacting sulfonyl chlorides with piperidine derivatives under controlled conditions (e.g., pyridine as a base at 0–5°C) to minimize side reactions .
- Purification : Intermediates are purified using crystallization (e.g., acetic acid:water mixtures) or solvent extraction (chloroform/ethyl acetate). TLC analysis is employed to monitor reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1341 cm⁻¹, N-H stretching at ~3430 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm structural integrity. For example, aromatic protons appear at δ 7.90 ppm in CD₃OD, while piperidine protons resonate between δ 1.5–3.5 ppm .
- Mass Spectrometry : ESI–MS validates molecular weight and fragmentation patterns .
Q. How can researchers optimize synthetic yields for sulfonamide derivatives?
- Methodology : Use high-purity reagents, low temperatures to suppress hydrolysis, and stoichiometric control. Yields (12–83%) vary with substituent reactivity; electron-deficient amines require longer reaction times .
Advanced Research Questions
Q. How can conformational analysis of this compound be performed using crystallography?
- Approach : Single-crystal X-ray diffraction with software like WinGX determines bond angles, torsional strains, and packing interactions. For example, piperidine ring puckering and sulfonamide torsion angles influence ligand-protein binding .
- Case Study : Co-crystallization with protein targets (e.g., kinases) reveals binding modes, as seen in studies with C3larvin toxin and sulfonamide inhibitors .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity (>95% by HPLC). For instance, conflicting IC₅₀ values may arise from impurities in morpholine-containing byproducts .
- Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics) .
Q. How do computational methods enhance understanding of sulfonamide-protein interactions?
- Methods : Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding poses. For example, π-π stacking with aromatic residues and hydrogen bonding to catalytic lysines are critical for renin inhibition .
- Validation : Compare computational results with mutagenesis data (e.g., K98A mutations in kinases disrupting sulfonamide binding) .
Q. What role do substituents on the piperidine ring play in modulating sulfonamide bioactivity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
- Hydrophobic substituents (e.g., benzyl) improve membrane permeability but may increase off-target effects .
Q. How can researchers address solubility challenges in biological assays for sulfonamides?
- Solutions :
- Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
- Introduce polar groups (e.g., -OH, -SO₃H) via structure modification, balancing solubility and activity .
Methodological Tables
Key Research Considerations
- Data Reproducibility : Document reaction conditions (temperature, solvent ratios) and characterization details (NMR solvent, spectrometer frequency) .
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